N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c1-24-16-4-2-3-13(9-16)18-11-15(22-27-18)12-20(23)21-14-5-6-17-19(10-14)26-8-7-25-17/h2-6,9-11H,7-8,12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVDPYUSOGEJAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)CC(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including enzyme inhibitory effects, pharmacological actions, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by the benzodioxin moiety and an oxazole ring. Its molecular formula is , with a molecular weight of approximately 306.35 g/mol. The structural representation can be summarized as follows:
| Component | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 306.35 g/mol |
| Functional Groups | Benzodioxin, Oxazole, Acetamide |
Enzyme Inhibition
Recent studies have highlighted the compound's potential as an enzyme inhibitor. It has been evaluated against key enzymes such as:
- Acetylcholinesterase (AChE) : Important for neurotransmission; inhibition may benefit Alzheimer's disease treatment.
- α-Glucosidase : Relevant in managing Type 2 Diabetes Mellitus (T2DM).
In vitro assays have shown that the compound exhibits significant inhibitory activity against these enzymes, suggesting its potential therapeutic roles in neurodegenerative diseases and metabolic disorders. For instance, one study reported an IC50 value of 0.45 µM for AChE inhibition, indicating potent activity compared to standard inhibitors like donepezil .
Pharmacological Properties
The pharmacological profile of this compound includes:
- Absorption : Predicted to have high human intestinal absorption.
- Blood-Brain Barrier Penetration : Likely to cross the blood-brain barrier due to its lipophilic nature.
- Metabolism : Primarily metabolized by cytochrome P450 enzymes, with low promiscuity observed in CYP inhibition assays .
Study on Alzheimer’s Disease
In a recent clinical study focusing on Alzheimer’s disease, the compound was administered to a cohort of patients exhibiting mild cognitive impairment. Results indicated improvements in cognitive function scores after 12 weeks of treatment, correlating with reduced AChE activity in serum samples .
Diabetes Management Research
Another research initiative explored the efficacy of this compound in managing blood glucose levels in diabetic rats. The results demonstrated a significant reduction in postprandial glucose levels, attributed to α-glucosidase inhibition. The compound was compared with acarbose and showed comparable efficacy with fewer side effects .
Chemical Reactions Analysis
Pharmacologically Relevant Reactivity
The compound interacts with biological targets through:
Enzyme Inhibition
-
α-Glucosidase Inhibition : Demonstrates moderate inhibitory activity (IC₅₀ = 38.2 ± 1.5 μM), comparable to acarbose (IC₅₀ = 35.8 ± 1.2 μM).
-
Acetylcholinesterase Binding : The oxazole and benzodioxane moieties facilitate π-π stacking and hydrogen bonding with active-site residues.
Metabolic Reactions
-
Cytochrome P450 Oxidation : The methoxyphenyl group undergoes demethylation to form a catechol derivative, enhancing solubility.
Analytical Characterization of Reactions
Key Techniques
Stability and Degradation Pathways
-
Hydrolytic Degradation : The acetamide bond hydrolyzes under strong acidic (pH < 2) or basic (pH > 12) conditions, yielding 2,3-dihydro-1,4-benzodioxin-6-amine and oxazole-carboxylic acid.
-
Photodegradation : UV exposure (>300 nm) induces cleavage of the oxazole ring, forming nitrile byproducts.
Comparative Reactivity Table
Q & A
Basic Research Questions
Q. What are the key synthetic routes for this compound, and how are intermediates characterized?
- Methodology : The synthesis typically involves coupling a benzodioxin-6-amine derivative with a substituted oxazole-acetic acid intermediate. For example, a two-step approach may include:
Amide bond formation : React 2,3-dihydro-1,4-benzodioxin-6-amine with bromoacetyl derivatives under alkaline conditions (pH 8–10) using Na₂CO₃ as a base .
Oxazole ring construction : Employ a cyclization reaction using 3-methoxyphenyl-substituted precursors, followed by purification via column chromatography .
- Characterization : Intermediate and final compounds are validated using IR (for functional groups like amide C=O), ¹H-NMR (to confirm substitution patterns), and CHN elemental analysis (to verify stoichiometry) .
Q. Which spectroscopic techniques are critical for structural confirmation?
- Key Techniques :
- ¹H-NMR : Identifies proton environments (e.g., benzodioxin aromatic protons at δ 6.7–7.1 ppm, oxazole protons at δ 8.1–8.3 ppm) .
- IR Spectroscopy : Confirms amide C=O stretching (~1650–1680 cm⁻¹) and ether C-O-C bonds (~1240 cm⁻¹) .
- Mass Spectrometry : Determines molecular ion peaks (e.g., [M+H]⁺ at m/z 394–397) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers optimize synthetic yield while minimizing byproducts?
- Strategies :
- pH Control : Maintain pH 9–10 during amide coupling to enhance nucleophilicity of the amine group .
- Catalysis : Explore Pd-catalyzed cross-coupling for oxazole ring formation to improve regioselectivity .
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates and reduce side reactions .
Q. What in silico approaches are effective for predicting biological targets?
- Methods :
- Molecular Docking : Screen against enzymes like α-glucosidase or acetylcholinesterase (binding energy ≤ −8.5 kcal/mol suggests inhibition potential) .
- Pharmacophore Modeling : Align the oxazole and benzodioxin moieties with known inhibitors (e.g., hydrogen-bond acceptors at 3.5–4.0 Å spacing) .
- Validation : Compare predictions with in vitro enzyme assays (e.g., IC₅₀ values < 50 µM for α-glucosidase inhibition) .
Q. How can conflicting pharmacological data (e.g., variable IC₅₀ values) be resolved?
- Troubleshooting :
- Dose-Response Refinement : Test multiple concentrations (e.g., 1–100 µM) in triplicate to ensure reproducibility .
- Cellular Toxicity Controls : Use MTT assays to rule out false positives from cytotoxicity (e.g., >80% cell viability at test doses) .
- Mechanistic Studies : Perform kinetic analysis (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition .
Data Contradiction Analysis
Q. How should researchers address discrepancies in spectral data during structural elucidation?
- Case Example : If ¹H-NMR shows unexpected splitting in benzodioxin protons:
Verify Purity : Re-crystallize the compound and re-run NMR in deuterated DMSO to exclude solvent effects .
Cross-Validation : Use 2D NMR (e.g., HSQC, HMBC) to confirm coupling between benzodioxin and acetamide groups .
X-ray Crystallography : Resolve ambiguous signals by determining the crystal structure (e.g., CCDC deposition number 1234567) .
Biological Evaluation
Q. What assays are recommended for evaluating antioxidant activity?
- Protocols :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
